Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester
Description
"Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester" is a spirocyclic compound characterized by a fused benzopyran-piperidine core and a tert-butyl ester group. Its structural complexity arises from the spiro junction at the 4-position of the benzopyran ring and the 4'-position of the piperidine ring.
Spiro compounds of this class are often explored for their conformational rigidity, which can enhance binding specificity in medicinal chemistry. For example, spiro[imidazolidine-4,4'-piperidine] derivatives (e.g., fidarestat analogs) are inhibitors of aldose reductase, a therapeutic target in diabetic complications .
Properties
Molecular Formula |
C19H24NO5- |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydrochromene-4,4'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-15(16(21)22)24-14-7-5-4-6-13(14)19/h4-7,15H,8-12H2,1-3H3,(H,21,22)/p-1 |
InChI Key |
ORZDVRCNBGEZFG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC3=CC=CC=C23)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors.
Spirocyclization: The chroman ring is then subjected to spirocyclization with a piperidine derivative to form the spirocyclic structure.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1’-(tert-Butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives using reagents like alcohols, amines, or acid chlorides
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester is a complex organic compound featuring a spirocyclic structure, characterized by a benzopyran moiety and a piperidine ring. The presence of ester functional groups suggests applications in medicinal chemistry and materials science.
Potential Applications
- Anticancer Properties Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid has demonstrated potential anticancer properties. Research suggests that similar spiro compounds exhibit antiproliferative effects against various cancer cell lines, including human colon carcinoma and prostate carcinoma. The unique structural features of these compounds may allow them to effectively interact with biological targets.
- Diverse Biological Activities Spiro compounds are known for their diverse biological activities. The compound's combination of a benzopyran system with a piperidine ring may lead to unique interactions within biological systems, differing from structurally similar compounds.
Studies and Research
Studies on the interactions of Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid with biological systems are crucial for understanding its mechanism of action. Interaction studies often involve various methods to elucidate its properties and capabilities within scientific domains.
Structural and Functional Similarities
Several other spiro compounds exhibit structural or functional similarities to Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spironolactone | Steroidal spiro compound | Diuretic and antihypertensive |
| Spiropentadiene | Carbocyclic spiro compound | Highly strained; reactive |
| Spirooxindole derivatives | Heterocyclic spiro compound | Anticancer properties |
Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid stands out due to its combination of a benzopyran system with a piperidine ring, which is less common among known spiro compounds. Its specific structural configuration may lead to unique interactions within biological systems that differ from those of structurally similar compounds.
Additional Information
Mechanism of Action
The mechanism of action of 1’-(tert-butoxycarbonyl)spiro[chroman-4,4’-piperidine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the piperidine ring. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, spectroscopic, and functional differences between the target compound and analogous spiro systems:
Key Comparison Points:
Structural Variations: Positional Isomerism: The target compound’s spiro junction at the benzopyran 4-position differs from analogs like CAS 1009375-04-5 (spiro[2H-1-benzopyran-2,4'-piperidine]), altering ring strain and electronic properties . Functional Groups: The tert-butyl ester in the target compound contrasts with acylated spiroquinolines (e.g., 1'-benzoyl derivatives) or dione-containing imidazolidines , impacting solubility and reactivity.
Methoxyphenyl-substituted spirooxindoles exhibit distinct NMR shifts (δH 3.73–3.81 for OCH3) and IR carbonyl stretches (1705 cm⁻¹) , which could guide characterization of the target’s ester groups.
Conformational and Functional Insights :
- Collision cross-section (CCS) predictions for spiro benzoxazine-piperidine derivatives highlight how substituents (e.g., methoxy vs. hydroxyethyl) affect molecular conformation and adduct formation.
- The tert-butyl group in the target compound may enhance metabolic stability compared to smaller esters (e.g., methyl or ethyl), a critical factor in pharmacokinetics.
Potential Applications: While the target compound’s applications are undefined, structurally related spiro derivatives show promise as enzyme inhibitors (e.g., aldose reductase , anticancer agents ).
Biological Activity
Chemical Structure and Properties
Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester is a complex organic compound characterized by its unique spirocyclic structure. This compound integrates a benzopyran moiety with a piperidine ring, contributing to its potential biological activities and chemical reactivity. The molecular formula is .
Biological Activity
Research indicates that spiro compounds possess diverse biological activities, including anticancer properties. Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid has shown potential antiproliferative effects against various cancer cell lines such as human colon carcinoma and prostate carcinoma . The unique structural features may enhance its ability to interact with biological targets effectively.
Understanding the mechanism of action of this compound involves studying its interactions with biological systems. Interaction studies often focus on the compound's ability to inhibit specific enzymes or pathways critical for cancer cell proliferation or survival.
Comparative Biological Activity
Here is a comparison of Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid with other known spiro compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spironolactone | Steroidal spiro compound | Diuretic and antihypertensive |
| Spiropentadiene | Carbocyclic spiro compound | Highly strained; reactive |
| Spirooxindole derivatives | Heterocyclic spiro compound | Anticancer properties |
| Spiro[4H-1-benzopyran-4,4'-piperidine] | Bicyclic spiro compound | Anticancer properties; antiproliferative effects against various cancer cell lines |
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that derivatives of spiro compounds exhibit significant cytotoxicity against human cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that spiro compounds can act as inhibitors for key enzymes involved in cancer metabolism. This suggests potential therapeutic applications in cancer treatment .
Future Research Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid. Key areas for exploration include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its potential applications in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing spiro compounds with tert-butyl ester groups, and how are reaction yields optimized?
- Methodological Answer : The synthesis typically involves acylation or alkylation reactions of spiro-piperidine intermediates. For example, tert-butyl ester groups can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres. Yields are optimized by controlling reaction parameters such as temperature (e.g., 0–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents. Post-reaction purification often employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .
Q. Which spectroscopic techniques are most effective for confirming the structure of spiro-piperidine derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches.
- GC-MS : Detects molecular ions, though low ion intensity (0.5–8%) may require derivatization (e.g., silylation) to enhance volatility .
- NMR : ¹H and ¹³C NMR resolve spiro-junction protons (δ 3.0–4.5 ppm for piperidine CH₂ groups) and tert-butyl protons (δ 1.2–1.4 ppm). 2D NMR (e.g., HMBC) confirms connectivity in complex spin systems .
Q. What safety protocols are recommended for handling spiro compounds with reactive ester groups?
- Methodological Answer : Use fume hoods for aerosol control, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse eyes with water for 15 minutes and use ethanol-based hand sanitizers to hydrolyze ester residues. Fire hazards require CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to improve the synthesis of spiro-piperidine derivatives?
- Methodological Answer : Design of Experiments (DoE) approaches (e.g., factorial designs) evaluate interactions between temperature, solvent, and catalyst loading. For example, increasing reaction time (12–24 hours) enhances conversion in sluggish acylation steps, while lowering temperatures (e.g., 0°C) minimizes side reactions like ester hydrolysis .
Q. What strategies address low molecular ion intensity in mass spectrometric analysis of spiro compounds?
- Methodological Answer : Derivatization (e.g., trimethylsilylation of hydroxyl groups) improves volatility. Alternative ionization methods (e.g., ESI-MS instead of EI-MS) reduce fragmentation. High-resolution mass spectrometry (HRMS) with TOF analyzers provides accurate mass data for ambiguous peaks .
Q. How are biological activity assays designed to evaluate the therapeutic potential of spiro-piperidine derivatives?
- Methodological Answer : For anti-tubercular screening, use microplate Alamar Blue assays against Mycobacterium tuberculosis H37Rv. IC₅₀ values are calculated from dose-response curves (0.1–100 µM). Counter-screen for cytotoxicity in mammalian cells (e.g., HEK293) to exclude non-specific effects .
Q. What analytical methods assess the stability and degradation pathways of tert-butyl ester-protected spiro compounds?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis products. LC-MS/MS identifies degradation intermediates (e.g., free carboxylic acids). Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .
Q. How should researchers resolve contradictions in reported synthesis yields for structurally analogous spiro compounds?
- Methodological Answer : Reproducibility studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) isolate variables. Comparative analysis of protecting groups (e.g., Boc vs. benzyl) reveals steric/electronic effects on reactivity. Purity assessments (e.g., elemental analysis) rule out yield inflation from residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
